molecular formula C17H18ClN5O2 B2615282 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide CAS No. 899945-62-1

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide

Cat. No.: B2615282
CAS No.: 899945-62-1
M. Wt: 359.81
InChI Key: DQASXKQVENFLIJ-UHFFFAOYSA-N
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Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide” is a chemical compound with the molecular formula C20H19ClN6O3 . It is a member of the class of pyrazolopyrimidine .


Synthesis Analysis

The synthesis of compounds similar to this has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures have been synthesized using different catalysts and methods .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 426.9 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6. It also has a Rotatable Bond Count of 3. The Exact Mass is 426.1207162 g/mol and the Monoisotopic Mass is also 426.1207162 g/mol. The Topological Polar Surface Area is 106 Ų .

Scientific Research Applications

Antitumor Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide and its derivatives have been synthesized and evaluated for their antitumor activity. A study by El-Morsy et al. (2017) revealed that certain derivatives exhibited mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, highlighting their potential as cancer therapeutics.

Adenosine Receptor Affinity

Compounds within the pyrazolo[3,4-d]pyrimidine class, including analogues of this compound, have shown A1 adenosine receptor affinity. This was demonstrated in a study by Harden et al. (1991), which synthesized and tested a series of pyrazolo[3,4-d]pyrimidine analogues for their potential to bind A1 adenosine receptors, suggesting their use in modulating adenosine receptor-mediated physiological processes.

Inhibition of Histamine Release

Research conducted by Quintela et al. (2001) on a series of 1H-pyrazolo[3,4-d]pyrimidines showed that certain compounds could inhibit the release of histamine from rat peritoneal mast cells, indicating potential applications in treating allergic reactions and inflammation.

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities, given the activities reported for similar compounds .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-17(2,3)23-15-13(9-20-23)16(25)22(10-19-15)21-14(24)8-11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQASXKQVENFLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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